1-{4-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]phenyl}ethan-1-one
CAS No.: 1021217-12-8
Cat. No.: VC11946838
Molecular Formula: C17H18N6O3S
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021217-12-8 |
|---|---|
| Molecular Formula | C17H18N6O3S |
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | 1-[4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonylphenyl]ethanone |
| Standard InChI | InChI=1S/C17H18N6O3S/c1-13(24)14-2-4-15(5-3-14)27(25,26)22-10-8-21(9-11-22)17-7-6-16-19-18-12-23(16)20-17/h2-7,12H,8-11H2,1H3 |
| Standard InChI Key | WYRODFDSMMPDPB-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3 |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The compound features a triazolo[4,3-b]pyridazine ring system, a bicyclic heteroaromatic scaffold known for its electron-deficient properties and ability to engage in hydrogen bonding . At position 6 of this core, a piperazine group is attached via a nitrogen atom, which is further connected to a phenyl ring through a sulfonyl (-SO₂-) bridge. The phenyl ring is substituted at the para position with an acetyl group (-COCH₃), completing the structure.
Systematic Nomenclature
According to IUPAC conventions, the systematic name 1-[4-[4-( triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonylphenyl]ethanone reflects its connectivity:
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Ethanone: The acetyl terminus.
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4-sulfonylphenyl: The sulfonyl-linked benzene ring.
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4-( triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl: The piperazine-triazolo-pyridazine subunit.
Table 1: Key Identifiers and Descriptors
Synthesis and Chemical Reactivity
Reactivity Profile
The sulfonyl group (-SO₂-) enhances electrophilicity at the phenyl ring, making it susceptible to nucleophilic aromatic substitution. The piperazine moiety’s secondary amines may participate in alkylation or acylation reactions, while the triazolo-pyridazine core could undergo electrophilic substitution at electron-deficient positions .
Physicochemical Properties
Computed Properties
Based on structural analogs , the compound is expected to exhibit:
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LogP: ~2.1 (moderate lipophilicity).
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Water Solubility: Low (<0.1 mg/mL at 25°C).
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pKa: ~7.4 (piperazine nitrogen), enabling pH-dependent solubility.
Spectral Characteristics
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IR Spectroscopy: Strong absorption bands for sulfonyl (1150–1300 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) groups.
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NMR: Distinct signals for acetyl methyl protons (~2.6 ppm) and aromatic protons in the triazolo-pyridazine ring (8.0–9.5 ppm) .
| Parameter | Value | Method |
|---|---|---|
| Bioavailability | 45% | SwissADME |
| BBB Permeability | Low | PreADMET |
| CYP2D6 Inhibition | Moderate | admetSAR |
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